N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide
CAS No.:
Cat. No.: VC16382372
Molecular Formula: C19H21ClN2O4S
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN2O4S |
|---|---|
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C19H21ClN2O4S/c1-2-26-16-9-11-17(12-10-16)27(24,25)22-13-3-4-18(22)19(23)21-15-7-5-14(20)6-8-15/h5-12,18H,2-4,13H2,1H3,(H,21,23) |
| Standard InChI Key | APQJTMHDSKNQRQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)Cl |
Introduction
Synthesis Methods
The synthesis of prolinamides typically involves a two-step process. The first step involves the condensation of an appropriate aromatic compound with L-proline under basic conditions to form an N-aryl-L-proline intermediate. The second step involves amidation of this intermediate with a sulfonyl chloride in the presence of a base to form the final prolinamide product .
Synthesis Steps for Similar Compounds:
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Condensation Reaction:
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Reactants: p-substituted benzene derivatives and L-proline.
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Conditions: Aqueous-alcoholic basic conditions.
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Product: N-aryl-L-proline intermediates.
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Amidation Reaction:
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Reactants: N-aryl-L-proline intermediates and sulfonyl chlorides.
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Conditions: Presence of a base (e.g., triethylamine) in a solvent like dichloromethane.
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Product: Final prolinamide compounds.
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Biological Activities
Prolinamides have been studied for their antimicrobial and anticancer activities. For instance, N-(4′-nitrophenyl)-L-prolinamides have shown promising cytotoxic effects against various cancer cell lines . While specific biological data for N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is not available, its structural features suggest potential biological activity.
Data Tables
Given the lack of specific data on N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide, the following table provides general information on the synthesis and biological activities of similar prolinamides:
| Compound Type | Synthesis Method | Biological Activity |
|---|---|---|
| N-(4′-nitrophenyl)-L-prolinamides | Two-step synthesis involving condensation and amidation | Cytotoxic against human cancer cell lines (e.g., HCT-116, HepG2, A549, SGC7901) |
| General Prolinamides | Condensation of aromatic compounds with L-proline followed by amidation | Antimicrobial and potential anticancer activities |
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